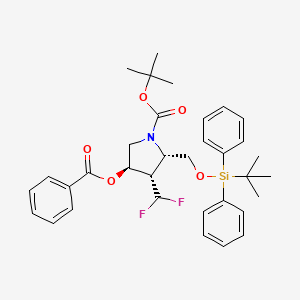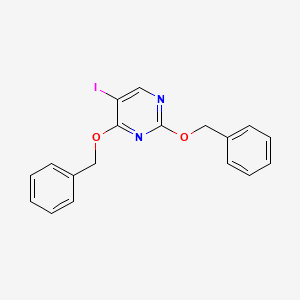
2,4-Bis(benzyloxy)-5-iodopyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Bis(benzyloxy)-5-iodopyrimidine is a synthetic organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of two benzyloxy groups at the 2 and 4 positions and an iodine atom at the 5 position on a pyrimidine ring. The unique structural features of this compound make it a valuable candidate for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(benzyloxy)-5-iodopyrimidine typically involves a multi-step process. One common method includes the iodination of 2,4-Bis(benzyloxy)pyrimidine. The reaction conditions often involve the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetonitrile or dichloromethane .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Bis(benzyloxy)-5-iodopyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, and reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Products include azido or cyano derivatives.
Coupling Reactions: Products include biaryl compounds.
Oxidation and Reduction Reactions: Products include aldehydes, carboxylic acids, and alcohols.
Wissenschaftliche Forschungsanwendungen
2,4-Bis(benzyloxy)-5-iodopyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer agents, particularly as inhibitors of heat shock protein 90 (HSP90).
Biological Research: The compound is utilized in molecular docking studies to understand its interaction with various biological targets.
Chemical Biology: It serves as a probe to study the mechanisms of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2,4-Bis(benzyloxy)-5-iodopyrimidine involves its interaction with molecular targets such as HSP90. The compound binds to the N-terminal domain of HSP90, inhibiting its chaperone activity. This leads to the degradation of client proteins like AKT and ERK, which are crucial for cancer cell survival and proliferation . The inhibition of HSP90 disrupts multiple signaling pathways, ultimately inducing apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
- 2,4-Bis(benzyloxy)-5-bromopyrimidine
- 2,4-Bis(benzyloxy)-5-chloropyrimidine
- 2,4-Bis(benzyloxy)-5-fluoropyrimidine
Comparison:
- Uniqueness: The presence of the iodine atom in 2,4-Bis(benzyloxy)-5-iodopyrimidine provides unique reactivity compared to its halogenated analogs. Iodine is a better leaving group, making the compound more reactive in substitution and coupling reactions.
- Reactivity: The iodine derivative is more versatile in cross-coupling reactions, allowing for the synthesis of a wider range of biaryl compounds.
- Biological Activity: The iodine-containing compound may exhibit different biological activities due to its distinct electronic and steric properties.
Eigenschaften
Molekularformel |
C18H15IN2O2 |
|---|---|
Molekulargewicht |
418.2 g/mol |
IUPAC-Name |
5-iodo-2,4-bis(phenylmethoxy)pyrimidine |
InChI |
InChI=1S/C18H15IN2O2/c19-16-11-20-18(23-13-15-9-5-2-6-10-15)21-17(16)22-12-14-7-3-1-4-8-14/h1-11H,12-13H2 |
InChI-Schlüssel |
WREPRUXXZMDDCA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=NC(=NC=C2I)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-bromo-6,8-difluoroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13099533.png)
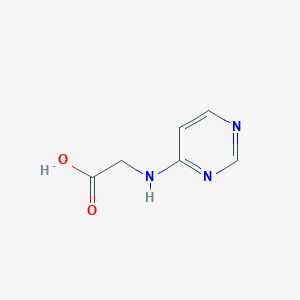


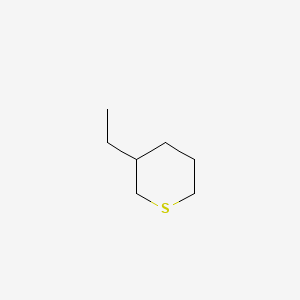
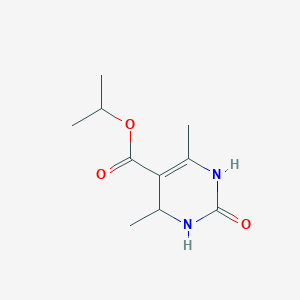
![4-[3-(3-Fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13099567.png)
![5-([1,1'-Biphenyl]-4-yl)-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B13099577.png)
![ethyl (E)-2-[(E)-(6-amino-3,5-difluoropyridin-2-yl)iminomethyl]-3-(3-chloro-2,4,5-trifluorophenyl)-3-hydroxyprop-2-enoate](/img/structure/B13099580.png)
![Imidazo[1,5-a][1,3,5]triazine](/img/structure/B13099584.png)

![3,4-Diazabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B13099602.png)

